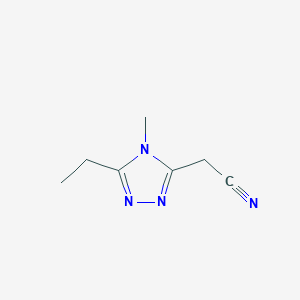

2-(5-Ethyl-4-methyl-1,2,4-triazol-3-yl)acetonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

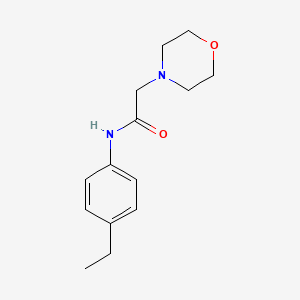

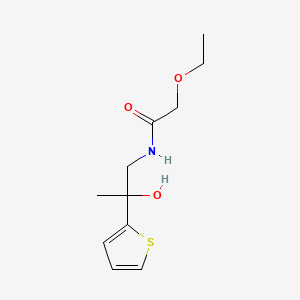

2-(5-Ethyl-4-methyl-1,2,4-triazol-3-yl)acetonitrile is a chemical compound with the molecular formula C7H10N4. It has a molecular weight of 150.18 . The compound is in the form of a powder and is stored at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H10N4/c1-3-6-9-10-7(4-5-8)11(6)2/h3-4H2,1-2H3 . This indicates that the compound contains a 1,2,4-triazole ring substituted with an ethyl group at the 5-position and a methyl group at the 4-position .Physical and Chemical Properties Analysis

This compound is a powder that is stored at room temperature .Wissenschaftliche Forschungsanwendungen

Polymer Chemistry Applications

Living Cationic Ring-Opening Polymerization : Studies have explored the living cationic ring-opening polymerizations of various oxazolines, which are related to triazoles, in acetonitrile at high temperatures. This process benefits from enhanced reaction rates due to microwave irradiation, yielding well-defined polymers with narrow molecular weight distributions. Such methodologies could potentially be applied to the synthesis of polymers with specific functionalities, including those derived from triazoles like "2-(5-Ethyl-4-methyl-1,2,4-triazol-3-yl)acetonitrile" (Wiesbrock et al., 2005).

Organic Synthesis and Medicinal Chemistry

Microwave-Assisted Synthesis : The microwave-assisted synthesis of diblock copoly(2-oxazoline)s from related oxazolines demonstrates the utility of microwave irradiation in synthesizing complex molecules efficiently. This approach might be adaptable for constructing molecules containing the "this compound" structure (Wiesbrock et al., 2005).

Antimalarial Pharmacophores : Research into 2-(aminomethyl)aziridines and their conversion into 1,2,3-triaminopropanes in acetonitrile suggests the exploration of novel antimalarial pharmacophores. This indicates a potential area of medicinal chemistry where derivatives of triazoles, such as "this compound," could be investigated for biological activity (D’hooghe et al., 2011).

Materials Science

Electropolymerization : The electropolymerization of dipyrrol-1-ylalkanes in acetonitrile results in conducting polymers, suggesting that acetonitrile can be an effective solvent for polymer synthesis processes, potentially applicable to materials based on triazole derivatives (Neil et al., 1993).

Zukünftige Richtungen

While specific future directions for 2-(5-Ethyl-4-methyl-1,2,4-triazol-3-yl)acetonitrile were not found in the search results, research into 1,2,4-triazole derivatives is a hot topic due to their wide range of biological activities . Future research may focus on the synthesis of new 1,2,4-triazole derivatives and the exploration of their potential therapeutic applications .

Wirkmechanismus

Target of Action

Compounds with similar structures, such as thiazoles, have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Mode of Action

Similar compounds have been shown to interact with their targets, leading to changes in cellular processes .

Biochemical Pathways

Related compounds have been found to influence various biochemical pathways, leading to downstream effects .

Result of Action

Related compounds have been found to exhibit various biological activities .

Eigenschaften

IUPAC Name |

2-(5-ethyl-4-methyl-1,2,4-triazol-3-yl)acetonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N4/c1-3-6-9-10-7(4-5-8)11(6)2/h3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNQRAMXOCJFJMM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(N1C)CC#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(tert-butyl)-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2929201.png)

![5-(4-Fluorophenyl)-2-(methylsulfanyl)-6-(2-morpholinoethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2929203.png)

![2-(1H-benzo[d]imidazol-1-yl)-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)acetamide](/img/structure/B2929214.png)

![(E)-4-(Dimethylamino)-N-[[1-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]piperidin-4-yl]methyl]but-2-enamide](/img/structure/B2929215.png)

![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)propanamide](/img/structure/B2929216.png)